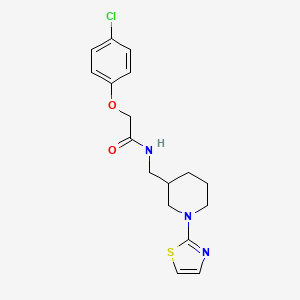

2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a chlorophenoxy group, an acetamide linker, and a piperidine ring substituted with a thiazole moiety. Its structural complexity combines aromatic, heterocyclic, and amide functionalities, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-14-3-5-15(6-4-14)23-12-16(22)20-10-13-2-1-8-21(11-13)17-19-7-9-24-17/h3-7,9,13H,1-2,8,10-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYZRDIOPBYNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound, characterized by its unique structural components, is being investigated for various pharmacological effects, particularly in the context of its interaction with biological targets.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{17}ClN_{2}O_{2}S

- Key Functional Groups :

- Chlorophenoxy group

- Thiazole moiety

- Piperidine ring

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including receptors and enzymes. The chlorophenoxy group may enhance the compound's binding affinity, while the thiazole-piperidine segment can influence its pharmacokinetic properties. The acetamide group contributes to the compound's stability and solubility, which are crucial for its biological effectiveness.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines. In a comparative study, compounds with thiazole moieties demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against different cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Anticonvulsant Properties

Compounds containing thiazole and piperidine structures have also been reported to display anticonvulsant activity. For example, certain thiazole-integrated analogues were evaluated for their efficacy in preventing seizures, demonstrating promising results in animal models . The mechanism behind this activity may involve modulation of neurotransmitter systems.

Case Studies and Experimental Findings

Comparison with Similar Compounds

N-(2-(1-[2-(4-Chlorophenoxy)Phenylamino]But-2-Enyl)Phenyl)Acetamide (Compound 26, )

- Structural Similarities: Contains a chlorophenoxy group and acetamide backbone.

- Key Differences : Features an allyl-substituted phenyl ring instead of the thiazole-piperidine system.

- Synthesis : Prepared via BF₃·OEt₂-mediated Grignard addition (57% yield), contrasting with the target compound’s unreported synthesis route.

- Biological Relevance : Part of a series targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors, indicating divergent therapeutic mechanisms compared to ATF4 inhibition .

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

- Structural Similarities : Shares the thiazol-2-yl and acetamide groups.

- Key Differences: Lacks the piperidine and chlorophenoxy moieties; instead, it has a dichlorophenyl group.

N-(4-(2-Pyridyl)(1,3-Thiazol-2-yl))-2-(2,4,6-Trimethylphenoxy)Acetamide ()

- Structural Similarities : Contains a thiazole-acetamide framework.

- Key Differences: Replaces the piperidine with a pyridyl-thiazole group and uses a trimethylphenoxy substituent.

- Functional Implications: The electron-donating methyl groups may alter binding affinity compared to the electron-withdrawing chlorophenoxy group in the target compound .

Functional Analogues with Similar Therapeutic Targets

ATF4 Inhibitors ()

- Compound Class: Derivatives such as 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide share the ATF4 inhibition mechanism.

- Structural Divergence : The ethynazetidine ring in these derivatives differs from the piperidine-thiazole system in the target compound, suggesting flexibility in scaffold design for ATF4 targeting .

Benzothiazole Derivatives as Anticonvulsants ()

- Functional Overlap : Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide are evaluated for anticonvulsant activity.

- Mechanistic Contrast : Unlike the target compound’s ATF4 focus, these derivatives target ion channels or neurotransmitter systems, reflecting divergent therapeutic applications .

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.